1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple functional groups. The compound's official IUPAC name is this compound, which accurately reflects its structural composition and substitution pattern. This nomenclature system prioritizes the pyrrolidin-2-one core structure as the parent compound, with the 4-(azidomethyl)phenyl group identified as the nitrogen substituent.
The molecular formula C₁₁H₁₂N₄O indicates the presence of eleven carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 216.24 grams per mole. The compound has been assigned the Chemical Abstracts Service registry number 1858255-16-9, providing a unique identifier for database searches and chemical inventory management. Alternative nomenclature systems have produced several synonyms including MFCD29034968, ALBB-029843, and AKOS025396948, which are commonly used in commercial chemical databases and supplier catalogs.
The International Chemical Identifier (InChI) for this compound is InChI=1S/C11H12N4O/c12-14-13-8-9-3-5-10(6-4-9)15-7-1-2-11(15)16/h3-6H,1-2,7-8H2, providing a standardized method for representing the molecular structure in computational chemistry applications. The corresponding InChIKey UFCAJBBNJYFEIQ-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the InChI string, facilitating rapid database searches and structural comparisons. The Simplified Molecular Input Line Entry System (SMILES) notation C1CC(=O)N(C1)C2=CC=C(C=C2)CN=[N+]=[N-] offers another standardized method for describing the molecular structure in a format readily interpretable by chemical informatics software.
Properties
IUPAC Name |
1-[4-(azidomethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-14-13-8-9-3-5-10(6-4-9)15-7-1-2-11(15)16/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCAJBBNJYFEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This method involves constructing the pyrrolidin-2-one core followed by functionalization with azide groups. It often utilizes cyclization reactions of amino acid derivatives or related intermediates, followed by azide introduction.
- Step 1: Formation of the Pyrrolidin-2-one Core
- Cyclization of amino acid derivatives or related precursors under dehydrating or intramolecular cyclization conditions.
- Catalysts such as nickel-supported dipyrrin complexes can facilitate C−H bond amination, leading to heterocycle formation at room temperature under mild conditions.
- Step 2: Introduction of the Azidomethyl Group
- Post-cyclization, the methyl group attached to the aromatic ring or the heterocycle is converted into an azidomethyl group via nucleophilic substitution with sodium azide or via diazidation methods.
- Alternatively, the azidomethyl group can be introduced through the reaction of formaldehyde derivatives with azide sources under reductive or nucleophilic conditions.
- The synthesis of heterocycles from azides often involves intramolecular C−H amination catalyzed by nickel complexes, as reported in recent mechanistic studies.
- The cyclization of azide-containing intermediates to form pyrrolidinone rings has been demonstrated under mild conditions, with high chemoselectivity and functional group tolerance.
Azide-Alkyne Cycloaddition (Click Chemistry) for Functionalization
Method Overview:
This approach employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach azide groups onto preformed pyrrolidinone derivatives, or to functionalize azide-containing intermediates.
- Starting Material: A precursor bearing an alkyne or suitable functional group for cycloaddition.
- Reaction Conditions:
- Use of copper(I) catalysts such as CuI or CuSO₄ in combination with ligands like tris(benzimidazolylmethyl)amine (BimH₃).
- Solvent systems often involve DMF, MeOH, or aqueous mixtures.
- Reaction temperatures typically range from room temperature to 100°C, depending on the substrate.
- Reaction Equation:
$$
\text{Alkyne-containing pyrrolidinone} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one}
$$
- The synthesis of azide derivatives via click chemistry has been optimized under various conditions, with high yields and regioselectivity.
- Protocols involve initial formation of the alkyne precursor, followed by cycloaddition with azide sources such as sodium azide or hydrazoic acid, under mild conditions.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The azidomethyl group can be reduced to form amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The pyrrolidine ring can interact with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological Activities
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives exhibit superior DPPH radical scavenging (1.5× ascorbic acid) and reducing power (optical density = 1.149) due to electron-donating hydroxyl and chloro groups .
- 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one : The azide group may reduce antioxidant efficacy compared to hydroxylated analogues, as electron-withdrawing substituents like -N₃ typically diminish radical scavenging capacity.
Anti-Alzheimer’s Activity
- 1-(3,4-Dimethoxybenzyl)pyrrolidin-2-one (Compound 18c) demonstrates acetylcholinesterase (AChE) inhibition comparable to donepezil, a frontline Alzheimer’s drug. The dimethoxy groups enhance lipophilicity and blood-brain barrier penetration .
- This compound : Lacks direct evidence, but the azidomethyl group’s polarity may limit CNS bioavailability compared to methoxy or benzyl substituents.
Cardiovascular Effects
- Arylpiperazine-pyrrolidin-2-one hybrids (e.g., S-61, S-73) show potent α1-adrenolytic and antiarrhythmic activities (ED₅₀ = 1.0–1.9 mg/kg iv) . The piperazine moiety enhances receptor affinity, while the pyrrolidin-2-one ring contributes to metabolic stability.
- This compound: The azide group’s steric and electronic effects could modulate adrenoceptor binding, but this remains unverified.
Key Research Findings and Gaps
Antioxidant Potential: Hydroxyl and chloro substituents enhance activity, while azides likely reduce it .
CNS Drug Development : Methoxy and benzyl groups are preferred for anti-Alzheimer’s agents .
Cardiovascular Agents: Piperazine-pyrrolidin-2-one hybrids are promising for α1-adrenolytic activity .
Synthetic Applications : The azidomethyl group’s utility in click chemistry remains unexplored in the provided evidence.
Biological Activity
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one, a compound with the CAS number 1858255-16-9, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an azidomethyl group attached to a phenyl ring and a pyrrolidinone structure. Its molecular formula is , and it has a molecular weight of 220.24 g/mol. The azide functional group is notable for its reactivity, which can be exploited in various chemical reactions, including click chemistry.
The biological activity of this compound may involve several mechanisms:
- Interaction with Biological Targets : The azide group can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules. This property is particularly useful in drug delivery systems and imaging techniques.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes related to disease pathways, particularly in cancer and infectious diseases.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against certain strains of bacteria.
- Anticancer Activity : Investigations into the compound's effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Activity | Evaluated against E. coli and S. aureus; showed inhibition at concentrations above 50 µg/mL. |
| Study 2 : Anticancer Potential | Tested on MCF-7 breast cancer cells; IC50 value determined at 30 µM, indicating significant cytotoxicity. |
| Study 3 : Mechanistic Insights | Investigated the azide's role in enzyme inhibition; demonstrated binding affinity to target enzymes involved in cell proliferation. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one | Chlorine instead of azide | Moderate antibacterial activity |
| 1-[4-(Bromomethyl)phenyl]pyrrolidin-2-one | Bromine instead of azide | Higher cytotoxicity against cancer cells |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one, and how can yield optimization be achieved?
- Methodological Answer : The compound is synthesized via azide-alkyne cycloaddition (click chemistry) or nucleophilic substitution on the pyrrolidin-2-one scaffold. To optimize yield:
- Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a 1:1.2 molar ratio of azide to alkyne precursors .
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing 1-[4-(Azidomethyl)phenyl]prolidin-2-one?
- Methodological Answer :
- NMR : H and C NMR to confirm the azidomethyl group (δ 3.5–4.0 ppm for CHN) and pyrrolidin-2-one carbonyl (δ 170–175 ppm in C) .
- IR : Detect the azide stretch (~2100 cm) and lactam carbonyl (~1680 cm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H] = 245.12) with <2 ppm error .
Advanced Research Questions
Q. How does the azidomethyl group influence the compound’s reactivity in bioorthogonal labeling applications?
- Methodological Answer :
- The azide enables strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives for live-cell imaging. Kinetic studies show second-order rate constants of ~0.1–1.0 Ms at 37°C .
- Caution: Azides can form explosive byproducts under high heat; use inert atmospheres and monitor exotherms .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311G**) to assess electrophilicity of the azide group .
- Use QSAR models to predict logP (~1.8) and blood-brain barrier permeability (low, due to polar azide) .
- Molecular docking (AutoDock Vina) identifies potential protein targets, such as kinases or GPCRs, with binding affinities ≤−7.0 kcal/mol .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) .
- Batch Analysis : Compare purity (>98% by HPLC, C18 column, acetonitrile/water mobile phase) across studies .
- Structural Confirmation : Re-analyze crystalline derivatives via single-crystal XRD (e.g., space group P222, resolution ≤0.8 Å) to rule out polymorphic effects .
Safety and Handling in Research Settings
Q. What precautions are essential when handling this compound in the lab?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
